hexyl 4-(2H-tetrazol-5-yl)benzoate
Description
Significance of Tetrazole Scaffolds in Heterocyclic Chemistry
The tetrazole moiety, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, is a privileged scaffold in heterocyclic chemistry. researchgate.net Although not found in nature, its unique properties have made it a valuable component in synthetic chemistry. nih.govlifechemicals.com A primary reason for its significance is its role as a bioisostere for the carboxylic acid group. researchgate.netnih.gov Tetrazoles and carboxylic acids share similar pKa values and planar structures, allowing the tetrazole group to mimic the carboxylic acid functionality in biological systems while often providing superior metabolic stability and improved lipophilicity. nih.govbeilstein-journals.org
This bioisosteric relationship has led to the incorporation of tetrazole rings into numerous approved drugs for a wide range of conditions, including hypertension, cancer, and various infections. beilstein-journals.orgnih.gov Beyond medicinal chemistry, tetrazoles are utilized in diverse fields such as agriculture as plant growth regulators, in materials science to create high-energy compounds and coordination polymers, and in photography as stabilizers. lifechemicals.comresearchgate.net The high nitrogen content contributes to a high positive enthalpy of formation, a property exploited in the development of energetic materials. researchgate.net The synthesis of tetrazoles is most commonly achieved through the [3+2] cycloaddition of nitriles and azides. nih.govorganic-chemistry.org
Overview of Benzoate (B1203000) Esters in Synthetic and Applied Contexts
Benzoate esters are a well-established class of organic compounds, characterized by a benzene (B151609) ring attached to the carbonyl group of an ester. They are typically formed through the condensation reaction of benzoic acid and an alcohol, a process known as Fischer esterification, which is often catalyzed by an acid. youtube.com Other synthetic routes include reactions of alcohols with acid chlorides or acid anhydrides. libretexts.org Transesterification, the reaction of an ester with an alcohol, also provides a pathway to different benzoate esters. libretexts.org
The applications of benzoate esters are widespread. Many, like ethyl benzoate and hexyl benzoate, are valued for their pleasant, fruity odors and are used as fragrance components in perfumes, soaps, and as artificial flavorings in the food industry. wikipedia.org In synthetic organic chemistry, the benzoate group serves as a useful protecting group for alcohols due to its stability under various reaction conditions and the relative ease of its removal via hydrolysis. organic-chemistry.org Furthermore, benzoate esters are precursors in various chemical transformations, including reduction to aldehydes and conversion to amides through aminolysis. libretexts.org
Rationale for Investigating Hexyl 4-(2H-tetrazol-5-yl)benzoate: A Multifaceted Research Target
The scientific interest in this compound stems from its hybrid molecular architecture, which combines the key attributes of both tetrazoles and benzoate esters. This unique combination suggests potential for novel applications and multifaceted research investigations. The molecule links a hexyl benzoate moiety to a tetrazole ring at the para-position of the phenyl group.
The rationale for its investigation can be broken down into several key aspects:
Medicinal Chemistry Potential : The presence of the tetrazole ring, a known carboxylic acid bioisostere, makes the compound a candidate for screening in drug discovery programs. nih.govnih.gov The ester group, particularly the hexyl chain, can be systematically varied to modulate the compound's lipophilicity, which in turn influences its pharmacokinetic profile, including absorption and distribution.
Materials Science Applications : Research into structurally similar compounds, such as 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, has revealed liquid crystalline properties. ufrgs.br The lengthening of alkyl chains in these related molecules was found to favor the formation of smectic mesophases. ufrgs.br This suggests that this compound could be investigated for similar applications in materials science, where molecular structure dictates macroscopic properties.
Synthetic Methodology : The synthesis of this compound provides a platform for exploring and optimizing synthetic routes that combine esterification with tetrazole formation. This could involve multi-step sequences starting from precursors like isonicotinonitrile or 4-(2H-Tetraazol-5-yl)benzaldehyde. sigmaaldrich.comnih.gov
The compound thus serves as a target for fundamental research into structure-property relationships, where the interplay between the electron-rich, hydrogen-bonding capable tetrazole ring and the hydrophobic, synthetically versatile benzoate ester can be systematically studied.
Scope and Organization of the Academic Research Focus
This article provides a focused academic overview of this compound. The content is structured to first introduce the significance of its constituent chemical moieties—the tetrazole scaffold and the benzoate ester. It then builds a rationale for the scientific interest in this specific compound based on the potential for synergistic or novel properties arising from their combination. The discussion is confined to the chemical and research aspects of the molecule, drawing on established knowledge of its structural components and related compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 651769-17-4 | epa.govguidechem.com |
| Molecular Formula | C₁₄H₁₈N₄O₂ | guidechem.com |
| Molecular Weight | 274.32 g/mol | guidechem.com |
| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 | guidechem.com |
| Hydrogen Bond Donor Count | 1 | guidechem.com |
| Hydrogen Bond Acceptor Count | 5 | guidechem.com |
| Rotatable Bond Count | 8 | guidechem.com |
| Topological Polar Surface Area | 80.8 Ų | guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
651769-17-4 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
hexyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H18N4O2/c1-2-3-4-5-10-20-14(19)12-8-6-11(7-9-12)13-15-17-18-16-13/h6-9H,2-5,10H2,1H3,(H,15,16,17,18) |
InChI Key |
VZJUUCNMAZBTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and the nature of chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment and Regiochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of hexyl 4-(2H-tetrazol-5-yl)benzoate would be expected to show distinct signals corresponding to the protons of the hexyl chain and the aromatic ring. The protons on the benzene (B151609) ring would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants confirming the 1,4-disubstitution pattern. The protons of the hexyl ester group would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet at the most upfield region of the aliphatic signals. The methylene (B1212753) group adjacent to the ester oxygen would be the most downfield of the aliphatic signals due to the deshielding effect of the oxygen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester would be readily identifiable by its characteristic downfield chemical shift (typically δ 160-180 ppm). The carbon atom of the tetrazole ring would also have a distinct chemical shift. The aromatic carbons would appear in the δ 120-150 ppm range, and their specific shifts would further confirm the substitution pattern. The six distinct carbon signals of the hexyl chain would be observed in the upfield region of the spectrum.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
| Aromatic CH | 8.2 (d), 8.1 (d) | 131, 130 |
| Aromatic C-CO | - | 132 |
| Aromatic C-Tetrazole | - | 128 |
| Tetrazole C5 | - | 164 |
| Ester C=O | - | 165 |
| O-CH₂ | 4.4 (t) | 66 |
| (CH₂)₄ | 1.8-1.3 (m) | 31, 28, 25, 22 |
| CH₃ | 0.9 (t) | 14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching of the ester would likely appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The N-H and C=N vibrations of the tetrazole ring would also give rise to characteristic peaks.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=O (Ester) Stretch | 1740-1720 |
| C=C (Aromatic) Stretch | 1600-1450 |
| C-O (Ester) Stretch | 1300-1250 |
| N-H (Tetrazole) Stretch | 3400-3200 (broad) |
| C=N (Tetrazole) Stretch | 1650-1550 |
Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. In an LC-MS/MS experiment, the compound would first be ionized, typically forming a protonated molecule [M+H]⁺. The mass of this ion would confirm the molecular weight of the compound (C₁₄H₁₈N₄O₂, MW = 274.32 g/mol ). Subsequent fragmentation (MS/MS) of the parent ion would yield smaller, characteristic fragment ions. Expected fragmentation pathways could include the loss of the hexyl group, cleavage of the ester bond, and fragmentation of the tetrazole ring.
| Ion | m/z (calculated) | Identity |
| [M+H]⁺ | 275.15 | Molecular Ion |
| [M-C₆H₁₃]⁺ | 190.05 | Loss of hexyl radical |
| [C₇H₅O₂]⁺ | 121.03 | Benzoyl cation |
| [C₆H₁₃]⁺ | 85.10 | Hexyl cation |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules.
Confirmation of Molecular Geometry and Connectivity
An SCXRD study of a suitable single crystal of this compound would unambiguously confirm the atomic connectivity, bond lengths, and bond angles. It would definitively establish the regiochemistry of the tetrazole ring and the conformation of the hexyl chain in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This analysis would identify and characterize any intermolecular interactions, such as hydrogen bonds (e.g., between the tetrazole N-H and the ester carbonyl oxygen or tetrazole nitrogen atoms of adjacent molecules) and van der Waals forces. These interactions govern the physical properties of the solid, such as melting point and solubility.
Conformational Analysis of the Hexyl Chain and Aromatic Systems
The conformational flexibility of this compound is primarily dictated by the rotational freedom of the hexyl chain and the orientation of the aromatic and heterocyclic ring systems. While specific experimental studies on the conformational analysis of this exact molecule are not extensively documented in the public domain, its behavior can be inferred from established principles of conformational analysis of similar organic esters and substituted aromatic compounds.
The ester group is known to predominantly adopt a Z-conformation, which is sterically and electronically more favorable than the E-conformation. In this arrangement, the carbonyl oxygen and the alkyl group on the ester are on the same side of the C-O single bond. This preference is driven by the minimization of dipole-dipole repulsions and steric hindrance. researchgate.net
The hexyl chain, a flexible alkyl group, is expected to exist in a variety of conformations in solution due to rotation around its C-C single bonds. However, the lowest energy conformation is anticipated to be a fully extended, staggered (anti-periplanar) arrangement, often depicted as a zig-zag chain, to minimize steric strain between adjacent methylene groups. In the solid state, this extended conformation is often observed.
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations and the energy barriers between them. Such studies on related tetrazole derivatives have been used to predict decomposition temperatures and impact sensitivity, highlighting the importance of understanding conformational flexibility. nih.gov
Table 1: Predicted Conformational Preferences in this compound
| Molecular Fragment | Predominant Conformation | Rationale |
| Ester Linkage | Z-conformation | Minimization of steric and dipolar interactions researchgate.net |
| Hexyl Chain | Extended (anti-periplanar) | Minimization of steric hindrance |
| Phenyl-Tetrazole Linkage | Relatively free rotation | Lack of significant ortho-substitution nih.gov |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its proposed molecular formula, C₁₄H₁₈N₄O₂.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the elements. For C₁₄H₁₈N₄O₂, the molecular weight is 274.32 g/mol .
The validation of the empirical formula is achieved when the experimental values from elemental analysis are in close agreement with the calculated theoretical values, typically within a narrow margin of error (e.g., ±0.4%). This agreement provides strong evidence for the successful synthesis and purity of the target compound. The use of elemental analysis is a standard and crucial step in the characterization of novel tetrazole derivatives, as demonstrated in the synthesis of various other tetrazole-containing compounds. researchgate.net
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 61.30 |
| Hydrogen | H | 1.01 | 18 | 18.18 | 6.63 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 20.43 |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.66 |
| Total | 274.36 | 100.00 |
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic nature of hexyl 4-(2H-tetrazol-5-yl)benzoate. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic structure and energetics, providing a basis for understanding its reactivity and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules of this complexity. By approximating the many-body electronic wavefunction with the electron density, DFT offers a balance between computational cost and accuracy.
For a structurally similar compound, 4-[(2-hexyl)-2H-tetrazol-5-yl] phenyl 4-hexyloxybenzoate, DFT calculations have been employed to optimize the molecular geometry and to determine the ground-state electronic energy. These calculations typically utilize a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to provide a reliable description of the system. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is crucial for understanding intermolecular interactions and packing in condensed phases.
The total energy obtained from DFT calculations can be used to assess the thermodynamic stability of the molecule. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-deficient. These regions are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively, thus providing insights into the chemical reactivity of this compound.
Molecular Orbital Analysis and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and its tendency to undergo electronic excitation.
In molecules like this compound, the HOMO is typically localized on the more electron-rich aromatic portions of the molecule, such as the benzoate (B1203000) and tetrazole rings. Conversely, the LUMO is often distributed over the same conjugated system, but with a different spatial arrangement of its lobes.
Electronic transitions, which are responsible for the absorption of light in the ultraviolet-visible (UV-Vis) range, can be understood by examining the promotion of an electron from an occupied orbital to an unoccupied one. Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies and oscillator strengths of these electronic transitions. For the related tetrazole liquid crystal, TD-DFT calculations have shown that the primary absorption bands in the UV-Vis spectrum correspond to π → π* transitions within the aromatic core. The nature of these transitions, including the specific orbitals involved, dictates the position and intensity of the absorption peaks.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.
Solvent Effects on Molecular Conformation and Spectral Properties
The surrounding environment, particularly the solvent, can have a profound impact on the conformation and properties of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to account for the effect of the solvent.
In the case of this compound, the polarity of the solvent is expected to influence both its conformational equilibrium and its electronic absorption spectrum. Polar solvents will tend to stabilize more polar conformers of the molecule. This can lead to a shift in the conformational population compared to the gas phase or a nonpolar solvent.
The effect of the solvent on the UV-Vis absorption spectrum is known as solvatochromism. A shift in the absorption maximum to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) can be observed with increasing solvent polarity. TD-DFT calculations incorporating a PCM can predict these solvatochromic shifts. For the analogous tetrazole liquid crystal, studies have shown that the absorption spectrum is indeed sensitive to the solvent environment, with polar solvents causing a shift in the absorption bands. This is attributed to the differential stabilization of the ground and excited electronic states by the solvent molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.
The UV-Vis absorption spectrum of this compound can be simulated using TD-DFT calculations. By calculating the excitation energies and oscillator strengths for the lowest-energy electronic transitions, a theoretical spectrum can be constructed. This can then be compared with an experimentally measured spectrum to confirm the molecular structure and to understand the nature of the electronic transitions giving rise to the observed absorption bands.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for this purpose. The calculation provides the absolute shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it to a standard compound, such as tetramethylsilane (TMS). The accuracy of the predicted chemical shifts depends on the level of theory (functional and basis set) and the quality of the input molecular geometry. These theoretical predictions can be a powerful tool for assigning the signals in an experimental NMR spectrum, particularly for complex molecules with many overlapping peaks.
| Parameter | Computational Method | Predicted Information |
| Electronic Structure | DFT (e.g., B3LYP/6-31G(d,p)) | Optimized geometry, total energy, electron density distribution |
| Molecular Orbitals | DFT | HOMO-LUMO energies and distributions, reactivity indices |
| Electronic Transitions | TD-DFT | UV-Vis absorption wavelengths, oscillator strengths |
| Conformational Analysis | Molecular Mechanics/Semi-empirical | Low-energy conformers, potential energy surface |
| Solvent Effects | DFT with PCM | Solvatochromic shifts, changes in conformational equilibrium |
| NMR Chemical Shifts | DFT-GIAO | Prediction of ¹H and ¹³C chemical shifts for structural assignment |
Computational Assessment of Reactivity and Reaction Mechanisms
Computational chemistry provides a powerful lens for examining the reactivity and potential reaction mechanisms of novel compounds. In the absence of specific experimental studies on this compound, theoretical investigations employing quantum chemical methods, such as Density Functional Theory (DFT), can offer significant predictive insights. These studies on analogous tetrazole derivatives help to elucidate the intrinsic electronic properties that govern their chemical behavior.
Theoretical studies on various tetrazole derivatives have consistently utilized DFT methods to explore their stability and reactivity. bohrium.comacs.orgresearchgate.net For instance, calculations at the B3LYP/6-311G(d,p) level of theory have been effectively used to determine molecular descriptors for a series of pyrimidine tetrazole hybrids. bohrium.comresearchgate.net Such analyses provide a foundational understanding of the electronic structure and reactivity, which can be extrapolated to related molecules like this compound.
Global Reactivity Descriptors
HOMO Energy (EHOMO): Represents the electron-donating ability of a molecule. Higher EHOMO values indicate a greater propensity to donate electrons to an electrophile.
LUMO Energy (ELUMO): Indicates the electron-accepting ability. Lower ELUMO values suggest a higher affinity for accepting electrons from a nucleophile.
Energy Gap (ΔE = ELUMO - EHOMO): A larger energy gap implies higher kinetic stability and lower chemical reactivity.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electronic charge transfer.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO)/2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as χ²/2η.
Studies on tetrazole pyrimidine hybrids have shown how different substituents can modulate these reactivity descriptors. bohrium.comresearchgate.net For example, electron-donating groups tend to increase the EHOMO, making the molecule more nucleophilic, while electron-withdrawing groups lower the ELUMO, enhancing its electrophilicity. While specific data for this compound is not available, a hypothetical analysis based on related structures is presented in the table below.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -7.5 | Indicates a moderate electron-donating ability. |
| ELUMO | -1.2 | Suggests a reasonable electron-accepting capability. |
| Energy Gap (ΔE) | 6.3 | Implies good kinetic stability. |
| Chemical Hardness (η) | 3.15 | Represents significant resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 0.32 | Indicates a moderate ease of electronic charge transfer. |
| Electronegativity (χ) | 4.35 | Shows a strong tendency to attract electrons. |
| Electrophilicity Index (ω) | 3.01 | Quantifies a significant electrophilic character. |
Local Reactivity and Reaction Mechanisms
Beyond global descriptors, computational methods can pinpoint the most reactive sites within a molecule. The analysis of local reactivity descriptors, such as Fukui functions and the distribution of frontier molecular orbitals, allows for the identification of atoms most susceptible to electrophilic and nucleophilic attacks. bohrium.com For 5-substituted tetrazoles, the reactivity is significantly influenced by the nature of the substituent at the C-5 position. researchgate.net The resonance stabilization of the tetrazole anion plays a crucial role in its acidic character, which is comparable to carboxylic acids. researchgate.net
The investigation of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction. This includes locating transition states and calculating activation energies, which provides a detailed, step-by-step understanding of how a reaction proceeds. For tetrazole derivatives, this could involve studying their synthesis, decomposition pathways, or their interactions with biological targets. For instance, the stability of different tautomers (1H vs. 2H) of tetrazoles has been a subject of computational investigation, with results often showing that 5-substituted 2H-tetrazoles are more stable in the gas phase than their 1H counterparts. acs.org This has implications for the predominant isomeric form and its subsequent reactivity.
A hypothetical reaction coordinate diagram for a representative reaction of a tetrazole derivative is depicted below, illustrating the energy changes as reactants proceed to products through a transition state.
| Reaction Coordinate | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials. |
| Transition State | +25.0 | The energy barrier for the reaction. |
| Products | -10.0 | The final products of the reaction. |
Biomedical Applications and Mechanistic Insights in Vitro and Theoretical
Bioisosteric Applications in Molecular Design
Mimicry of Carboxylic Acid and Amide Functionalities
In principle, the tetrazole ring of hexyl 4-(2H-tetrazol-5-yl)benzoate can act as a non-classical bioisostere of a carboxylic acid. The tetrazolate anion shares a similar pKa, planar geometry, and charge distribution with a carboxylate group, allowing it to engage in similar ionic and hydrogen bond interactions with biological receptors. This substitution is a common strategy in medicinal chemistry to improve metabolic stability, as tetrazoles are generally less susceptible to in vivo reduction than carboxylic acids. Furthermore, the tetrazole ring can also be considered a cis-amide bond mimic, a property that is valuable in the design of peptidomimetics.
Target Interaction Studies and Receptor Binding Affinity (In Vitro and Computational)
Comprehensive searches of scientific databases have yielded no specific in vitro or computational studies on the interaction of this compound with any biological target.
Assessment of Binding to Specific G Protein-Coupled Receptors (GPCRs)
There is no published data on the binding affinity of this compound for key GPCRs such as the Angiotensin II receptors, Sphingosine-1-Phosphate Receptor 1 (S1P1), Metabotropic Glutamate Receptor 5 (mGlu5), or the Prostaglandin E2 Receptor 4 (EP4). While many tetrazole-containing compounds are known to be potent antagonists for some of these receptors (e.g., Losartan for the Angiotensin II receptor), the activity of this specific hexyl ester derivative has not been reported.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Complexes
No molecular docking or molecular dynamics simulation studies for this compound complexed with any protein are available in the literature. Such studies would be instrumental in predicting its binding mode and affinity for various targets and in guiding further drug design efforts.
Exploration of Enzymatic Modulation Potential
There is no information regarding the potential of this compound to act as an inhibitor or modulator of any enzyme, including esterases. The presence of a hexyl ester moiety suggests that it could be a substrate for esterases, which would lead to its hydrolysis into hexanol and 4-(2H-tetrazol-5-yl)benzoic acid. However, its potential to inhibit these or other enzymes has not been investigated.
Antimicrobial Potential: In Vitro Studies (General Overview for Tetrazole Derivatives)
Although no studies were identified for this compound, the tetrazole class of compounds has been investigated for its antimicrobial properties.
Evaluation against Gram-Positive and Gram-Negative Bacterial Strains
Numerous 5-substituted 1H-tetrazole derivatives have been synthesized and evaluated for their antibacterial properties against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Some synthetic tetrazole derivatives have demonstrated moderate to high and broad-spectrum activity against standard bacterial strains, with minimum inhibitory concentrations (MICs) in some cases ranging from 0.1 to 32 μg/mL. The introduction of a tetrazole moiety into other known antimicrobial scaffolds has been shown to sometimes increase antibacterial properties. For instance, certain carbazole-tetrazole analogues have shown potential against methicillin-resistant S. aureus (MRSA) and P. aeruginosa. However, other studies on different series of tetrazole derivatives have reported no significant antibacterial activity against either Gram-positive or Gram-negative bacteria.
Antifungal Efficacy Assessments
The tetrazole nucleus is also a component of compounds explored for their antifungal activities. Some 5-thio-substituted tetrazole derivatives have shown moderate activity against tested fungal organisms. Hybridization of the tetrazole ring with other antifungal pharmacophores is a strategy being explored to enhance activity and overcome drug resistance. However, in some studies, newly synthesized tetrazole derivatives showed no activity against fungi such as Aspergillus fumigatus or Candida albicans.
Anticancer Potential: Cellular and Molecular Mechanisms (In Vitro) (General Overview for Tetrazole Derivatives)
The tetrazole ring is a key structural feature in many compounds designed and evaluated for their anticancer properties.
In Vitro Cytotoxicity Screening against Cancer Cell Lines
Various tetrazole derivatives have been subjected to in vitro cytotoxicity screening against a range of human cancer cell lines. For example, a series of 1-benzyloxy-5-phenyltetrazole derivatives were synthesized and evaluated for their inhibitory activity against androgen-receptor-dependent (22Rv1) and -independent (PC3) prostate cancer cells, with some compounds showing high potency against 22Rv1 cells. In other research, some newly synthesized 1,2,3-triazole derivatives showed moderate antiproliferative activities against selected cancer cell lines.
Structure-Activity Relationship (SAR) Studies (General Overview for Tetrazole Derivatives)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of tetrazole-containing compounds. These studies involve systematically modifying the structure of a lead compound to identify which parts of the molecule are essential for its therapeutic effects. For antimicrobial tetrazoles, SAR studies have provided insights for the rational design of more effective candidates. In the context of anticancer agents, SAR analysis helps in designing tetrazole hybrids with higher efficiency. The unique electronic and steric properties of the tetrazole ring contribute to its ability to interact with various biological targets, and understanding these interactions is key to developing potent therapeutic agents.
Impact of Hexyl Chain Length and Branching on Biological Activity
The hexyl ester group of this compound plays a crucial role in defining the molecule's interaction with biological systems, primarily by modulating its lipophilicity. The length and structure of such alkyl chains are critical determinants of a drug's pharmacokinetic profile and its ability to bind to target receptors.
In the context of this compound, the six-carbon chain is expected to:
Enhance Membrane Permeability : The lipophilic nature of the hexyl group can facilitate passage across cellular membranes, which is essential for reaching intracellular targets.
Promote Binding to Hydrophobic Pockets : The chain is sufficiently long to form van der Waals and hydrophobic interactions with nonpolar regions of a target protein, potentially increasing binding affinity and residence time.
Influence Solubility : The ester and its alkyl chain significantly alter the solubility profile compared to the parent carboxylic acid, making it less soluble in water but more soluble in lipid environments. researchgate.net
While branching in the alkyl chain is not present in the straight-chain hexyl group, it is a known strategy to fine-tune activity, often by improving metabolic stability against hydrolysis or by altering the fit within a binding site.
Table 1: General Effects of Alkyl Chain Length on Biological Activity in Related Compound Classes
| Feature | Observation | Implication for this compound | Source(s) |
|---|---|---|---|
| Receptor Binding Affinity | Optimal binding is often seen with alkyl chains of 3-8 carbons. | The hexyl (C6) chain falls within the optimal range for potent hydrophobic interactions. | researchgate.netnih.gov |
| Membrane Interaction | Affinity and penetration depth increase with chain length up to a critical point, after which it decreases. | The hexyl group likely provides strong membrane interaction without being excessively long. | cirad.fr |
| Biological Activity | A minimum chain length is often required for agonist/antagonist activity. | The C6 chain is substantial enough to induce a biological response, assuming an appropriate target. | researchgate.net |
Influence of Substituent Effects on the Benzoate (B1203000) and Tetrazole Moieties
The electronic and steric properties of substituents on both the benzoate and tetrazole rings are critical for modulating the biological activity of the core scaffold. Structure-activity relationship (SAR) studies on related tetrazole-containing compounds provide valuable insights into how modifications could impact the efficacy of this compound.
The Tetrazole Moiety: The 5-substituted tetrazole ring is a key pharmacophore. Its primary role is to act as a metabolically stable bioisostere of a carboxylic acid. acs.org The four nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors, capable of forming strong interactions with receptor sites. nih.gov Substitution at the nitrogen positions of the tetrazole ring can dramatically alter its electronic properties, acidity, and spatial orientation, thereby influencing binding affinity. acs.org For instance, replacing the tetrazole in one series of compounds with other acidic bioisosteres led to a significant drop in binding affinity, underscoring the tetrazole's unique and favorable interaction profile. nih.gov
The Benzoate Moiety: The phenyl ring of the benzoate group offers a scaffold for substitution that can fine-tune the molecule's properties. SAR studies on similar structures have demonstrated that adding substituents to this ring can significantly alter potency and selectivity.
Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can modify the electronic distribution of the entire molecule, affecting its interaction with target proteins. researchgate.net In some classes of inhibitors, electronegative substituents have been shown to increase potency. researchgate.net
Steric Effects : The size and position of substituents dictate the molecule's conformation and its ability to fit within a receptor's binding site. For example, studies on protein kinase inhibitors showed that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety maintained potent inhibitory activity and improved antiproliferative effects. nih.gov
Table 2: Summary of Substituent Effects in Related Tetrazole and Benzoate Derivatives
| Moiety | Substituent Type | Observed Effect on Activity | Source(s) |
|---|---|---|---|
| Benzoate (Phenyl Ring) | Electronegative groups (e.g., -F, -Cl, -NO₂) | Often increases potency and binding affinity. | researchgate.netchemisgroup.us |
| Benzoate (Phenyl Ring) | Bulky groups | Can enhance selectivity or introduce steric hindrance, depending on the target. | nih.gov |
| Tetrazole Ring | Replacement with other acidic groups | Can dramatically decrease binding affinity. | nih.gov |
| General | Halogenation | Can increase lipophilicity and membrane penetration; position is critical. | researchgate.netchemisgroup.us |
Theoretical Pharmacokinetic and Pharmacodynamic Considerations (Computational Modeling)
Computational modeling, including pharmacophore analysis and Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for predicting the biological potential of compounds like this compound. nih.govresearchgate.net
Pharmacokinetic (ADME) Profile: The physicochemical properties of a molecule are strong predictors of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The tetrazole ring is known to confer favorable ADME properties, such as resistance to metabolic degradation compared to a carboxylic acid. acs.org The hexyl ester modification further increases lipophilicity, which generally enhances absorption and distribution into tissues, but may also increase metabolic susceptibility via esterase activity.
Pharmacodynamic Profile (Computational Insights):
Pharmacophore Modeling : Based on the structure, a pharmacophore model for this compound would likely include key features such as hydrogen bond acceptors (from the tetrazole nitrogens and ester carbonyl) and a hydrophobic region (the hexyl chain and phenyl ring). Such models are used in virtual screening to identify potential protein targets. acs.orgnih.gov
3D-QSAR and Docking : Three-dimensional QSAR models for related compounds have shown that steric and electrostatic fields are crucial for activity. researchgate.net Docking studies on analogous tetrazole derivatives reveal that the tetrazole ring often engages in critical hydrogen bonding or ionic interactions within the active site, while adjacent phenyl rings form π-π stacking interactions. nih.gov The hexyl chain would be predicted to occupy a hydrophobic pocket, and its conformation would be critical for optimizing these interactions. nih.gov
Table 3: Predicted Physicochemical and Pharmacokinetic Properties
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| Molecular Weight | 274.32 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | High (due to hexyl chain) | Suggests good lipid membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Acceptors | 5 (4 from tetrazole, 1 from ester) | Provides multiple points for specific interactions with a biological target. |
| Hydrogen Bond Donors | 1 (from tetrazole N-H) | Allows for a crucial hydrogen bond donation to a receptor. |
| Rotatable Bonds | 8 | Indicates significant conformational flexibility, which can be advantageous for fitting into a binding site but may also carry an entropic penalty. |
| Metabolic Stability | Tetrazole ring is stable; ester linkage is a potential site for hydrolysis by esterases. | The compound may act as a pro-drug, releasing the active carboxylic acid upon hydrolysis. |
Materials Science and Advanced Functional Applications
Liquid Crystalline Behavior and Mesophase Characterization
The presence of a rigid core and flexible terminal chains in tetrazole-benzoate derivatives is a classic design for inducing liquid crystalline phases. These materials exhibit thermotropic behavior, meaning they transition into liquid crystal phases upon heating. rsc.org
The design of mesogenic (liquid crystal-forming) tetrazole-benzoate compounds hinges on several key structural features. The fundamental architecture consists of a rigid core composed of the tetrazole ring and the phenyl benzoate (B1203000) group, with flexible alkyl chains at one or both ends. researchgate.net The synthesis of 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates is a prime example of this design, where two terminal alkyl chains are present. rsc.orgresearchgate.net
A crucial element in this design is the ester linkage (-COO-) within the benzoate group. This group contributes to the linearity and polarity of the molecule, which are essential for forming stable mesophases. Research has shown that replacing the carbonyl group of the ester with a less polar methylene (B1212753) group can lead to the disappearance of mesomorphic behavior. rsc.org The tetrazole ring itself is a significant component, acting as a bioisosteric replacement for a carboxylic acid group, which influences the molecule's electronic properties and intermolecular interactions. evitachem.com The regiochemistry of alkylation on the tetrazole ring is also critical; derivatives are typically synthesized to have the alkyl group at the N-2 position of the tetrazole ring. rsc.orgresearchgate.net
Derivatives of tetrazolyl benzoate exhibit enantiotropic liquid crystal behavior, where the mesophases are stable and observable upon both heating and cooling. researchgate.net Many of the synthesized 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates display a nematic (N) mesophase. rsc.orgresearchgate.net As the length of the terminal alkyl chains increases, the tendency to form more ordered smectic phases is enhanced. rsc.orgresearchgate.net For instance, a derivative with sufficiently long chains has been observed to display both nematic and smectic C (SmC) mesophases. rsc.orgresearchgate.net The introduction of a chiral group, such as a citronellyl group, can lead to the formation of other phases, including a smectic A (SmA) mesophase. rsc.org
The following table summarizes the general trend of mesophase behavior with respect to molecular structure in 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoate derivatives.
| Molecular Feature | Resulting Mesophase Behavior |
| Shorter Alkyl Chains | Predominantly Nematic (N) phase. rsc.orgresearchgate.net |
| Longer Alkyl Chains | Appearance of Smectic C (SmC) phase in addition to the Nematic phase. rsc.orgresearchgate.net |
| Chiral Alkyl Group | Can induce a Smectic A (SmA) phase alongside the Nematic phase. rsc.org |
| Replacement of Carbonyl Linkage | Loss of liquid crystalline behavior. rsc.org |
This table is a generalized representation based on reported trends.
The characterization of the liquid crystalline states of tetrazole-benzoate derivatives is accomplished through a combination of standard techniques. Polarizing Optical Microscopy (POM) is used to visually identify the mesophases by observing their unique textures as the sample is heated and cooled. rsc.orgresearchgate.net Differential Scanning Calorimetry (DSC) is employed to quantitatively determine the temperatures and enthalpy changes associated with the phase transitions from the crystalline solid to the liquid crystal phase (mesophase) and finally to the isotropic liquid. rsc.orgresearchgate.net
To further elucidate the specific type of mesophase (e.g., nematic, smectic A, smectic C), X-ray Diffraction (XRD) studies are performed. rsc.orgresearchgate.net Additionally, spectroscopic methods like 13C NMR are crucial for confirming the molecular structure, particularly the regioselectivity of the alkylation on the tetrazole nitrogen atoms, which is essential for consistent material properties. rsc.org
Coordination Chemistry and Metal-Organic Framework (MOF) Ligands
The tetrazole moiety is a versatile functional group in coordination chemistry, capable of acting as a ligand to form coordination complexes and extended metal-organic frameworks (MOFs). nih.gov
The nitrogen-rich tetrazole ring in compounds like hexyl 4-(2H-tetrazol-5-yl)benzoate can act as a multidentate ligand, coordinating to metal ions through its nitrogen atoms. nih.govrsc.org This ability allows tetrazole derivatives to be used as building blocks for constructing MOFs with diverse topologies and potential applications in areas like gas storage and catalysis. nih.gov
The tetrazole group can coordinate to a variety of metal ions, including cadmium (Cd), zinc (Zn), and manganese (Mn), through different nitrogen atoms in the ring. rsc.org This coordination can lead to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.govrsc.org For example, tetrazole ligands have been shown to form dinuclear metal clusters and link them into complex networks. rsc.org Furthermore, tetrazole-containing ligands can be introduced into pre-existing MOFs, such as the robust Zr-based UiO-66, through post-synthetic ligand exchange, allowing for the functionalization of these materials with new chemical properties. nih.gov
Synthesis and Characterization of Metal Complexes and Polymeric Networks
The synthesis of metal complexes using this compound as a ligand would theoretically involve the coordination of metal ions to the nitrogen atoms of the tetrazole ring. Tetrazoles are well-known for their ability to act as ligands in the formation of coordination compounds, including metal-organic frameworks (MOFs). The nitrogen-rich tetrazole ring can coordinate to a metal center in various modes, acting as a monodentate, bidentate, or bridging ligand, which can lead to the formation of discrete metal complexes or extended polymeric networks.
The general synthetic approach would involve reacting a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like cobalt, nickel, copper, zinc, or cadmium) with the this compound ligand in a suitable solvent or solvent system, often under solvothermal conditions to promote crystallization. The hexyl ester group, being relatively inert in terms of coordination, would primarily influence the solubility of the ligand and the resulting complexes in organic solvents, and could also play a role in the packing of the solid-state structures through van der Waals interactions.
Characterization of any resulting metal complexes or polymeric networks would typically involve a suite of analytical techniques:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare with the simulated pattern from single-crystal data.
Infrared (IR) and Raman Spectroscopy: To confirm the coordination of the tetrazole ring to the metal ion, evidenced by shifts in the vibrational frequencies of the C=N and N-N bonds of the tetrazole ring.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and to identify the temperature ranges of decomposition.
Elemental Analysis: To confirm the empirical formula of the synthesized compounds.
Integration into Polymeric Systems
The integration of this compound into polymeric systems would necessitate its modification into a polymerizable monomer.
Design of Monomers for Polymerization
To make this compound polymerizable, a reactive functional group would need to be introduced into its structure. A common strategy is to introduce a vinyl or acrylic group. For instance, a vinyl group could be introduced on the phenyl ring, creating a styrene-type monomer. Alternatively, the hexyl ester could be replaced with a hydroxyethyl (B10761427) ester, which could then be further esterified with acryloyl chloride or methacryloyl chloride to yield an acrylate (B77674) or methacrylate (B99206) monomer, respectively.
The design of such a monomer would be guided by the desired polymerization method (e.g., free radical polymerization, RAFT, or other controlled polymerization techniques) and the intended properties of the final polymer. The presence of the bulky hexylbenzoate group and the polar tetrazole ring would be expected to influence the reactivity of the monomer and the properties of the resulting polymer.
Exploration of Resulting Material Properties
Polymers incorporating the this compound moiety would be expected to exhibit a unique combination of properties derived from their constituent parts. The long hexyl chain would increase the hydrophobicity and could act as an internal plasticizer, potentially leading to a lower glass transition temperature (Tg) and increased solubility in nonpolar organic solvents.
The tetrazole groups would introduce polarity and the potential for hydrogen bonding, which could influence the polymer's mechanical properties, thermal stability, and adhesion. Furthermore, the tetrazole ring is known for its high nitrogen content and energetic properties, which could be of interest in specialized applications. The aromatic benzoate core would contribute to the rigidity and thermal stability of the polymer backbone.
The characterization of such hypothetical polymers would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature and other thermal transitions.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Conclusion and Future Research Directions
Summary of Current Research Landscape for Hexyl 4-(2H-tetrazol-5-yl)benzoate and Analogs
The current research landscape for this compound itself is limited. However, extensive research into its constituent parts—the hexyl benzoate (B1203000) moiety and the tetrazole ring—provides a solid foundation for understanding its potential properties and applications.
Tetrazole derivatives are a significant class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms. nih.gov They are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids. lifechemicals.comnih.gov This means they can mimic the biological activity of a carboxylic acid group while potentially offering improved metabolic stability and pharmacokinetic properties. nih.govrsc.org This bioisosteric relationship is a cornerstone of research into tetrazole-containing compounds, driving their investigation in drug discovery programs. beilstein-journals.org
The synthesis of tetrazole derivatives is well-established, with common methods including the [3+2] cycloaddition of azides with nitriles. researchgate.net This synthetic accessibility allows for the creation of a diverse library of analogs for screening and development. beilstein-journals.org Research has demonstrated that tetrazole derivatives exhibit a wide array of biological activities, including antihypertensive, antibacterial, anticancer, and antiviral properties. nih.govanjs.edu.iq For instance, the blockbuster drug Losartan, used to treat high blood pressure, features a prominent tetrazole ring. lifechemicals.com
The ester component, hexyl benzoate, is a simple aromatic ester. The synthesis of similar benzoate esters is a fundamental process in organic chemistry, often achieved through Fischer esterification or by reacting an acid chloride with an alcohol. chemicalbook.comnih.govnih.gov The hexyl group provides lipophilicity, which can influence a molecule's solubility and ability to cross biological membranes.
The combination of the biologically active tetrazole ring with the lipophilic hexyl benzoate tail in this compound suggests a molecule designed to interact with biological systems. The current research landscape, therefore, is largely inferential, based on the well-documented properties of these two key structural motifs.
Identification of Promising Avenues for Further Investigation
The unique structure of this compound and its analogs opens up several promising avenues for future research:
Exploration of Bioisosteric Potential: A primary area of investigation should be the systematic evaluation of this compound and its analogs as bioisosteres for various carboxylic acid-containing drugs. This could involve synthesizing a library of compounds with varying alkyl chain lengths (in place of the hexyl group) and substitutions on the benzoate ring to fine-tune their biological activity and physicochemical properties.
Antimicrobial and Anticancer Screening: Given the known antibacterial and anticancer activities of many tetrazole derivatives, a comprehensive screening of this compound and its analogs against a panel of bacterial strains and cancer cell lines is warranted. nih.govanjs.edu.iq Structure-activity relationship (SAR) studies could then be conducted to identify the most potent compounds.
Liquid Crystal Properties: The elongated, rod-like structure of molecules like this compound suggests they may exhibit liquid crystalline properties. Similar benzoate derivatives have been shown to form liquid crystal phases. nih.gov Investigating the mesomorphic behavior of this class of compounds could lead to applications in displays, sensors, and other advanced materials.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. lifechemicals.com This opens the door to the synthesis of novel metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, catalysis, and separation technologies. The hexyl benzoate portion could act as a modulator of the framework's porosity and functionality.
Methodological Advancements and Interdisciplinary Opportunities
Future research in this area will benefit from a combination of advanced synthetic methods and interdisciplinary collaboration.
Methodological Advancements:
High-Throughput Synthesis and Screening: To efficiently explore the vast chemical space of possible analogs, high-throughput synthesis and screening techniques will be crucial. This will allow for the rapid generation and evaluation of compound libraries to identify lead candidates for further development.
Computational Modeling: Molecular modeling and computational chemistry can be employed to predict the biological activity, physicochemical properties, and potential liquid crystalline behavior of new analogs. ambeed.com This in-silico approach can help to prioritize synthetic targets and reduce the time and cost of experimental work.
Advanced Spectroscopic and Crystallographic Characterization: Detailed structural analysis using techniques like single-crystal X-ray diffraction will be essential to understand the precise three-dimensional structure of these molecules and their interactions with biological targets or in solid-state materials. researchgate.net
Interdisciplinary Opportunities:
The study of this compound and its analogs provides a fertile ground for collaboration between different scientific disciplines:
Medicinal Chemistry and Pharmacology: Chemists can synthesize new analogs, while pharmacologists can evaluate their biological activity and mechanisms of action.
Materials Science and Organic Chemistry: Materials scientists can investigate the physical properties of these compounds, such as their liquid crystallinity, while organic chemists can design and synthesize molecules with tailored properties.
Computational Chemistry and Experimental Science: Computational chemists can provide theoretical insights to guide experimental work, creating a synergistic feedback loop that accelerates discovery.
Potential for Development of Novel Functional Materials or Biomedical Agents
The versatile nature of the tetrazole ring, combined with the modularity of the benzoate ester structure, endows this compound and its analogs with significant potential for the development of novel functional materials and biomedical agents.
Functional Materials:
Liquid Crystals: As previously mentioned, the potential for liquid crystalline behavior could lead to the development of new materials for optical devices and sensors. The ability to tune the properties of these materials by modifying the alkyl chain and the aromatic core is a significant advantage.
Energetic Materials: Tetrazole compounds are known for their high nitrogen content and are used in the development of energetic materials and propellants. acs.org While the hexyl benzoate moiety would need to be replaced with a more suitable group, the tetrazole core provides a starting point for designing new high-energy-density materials.
Polymers and MOFs: The tetrazole group can be incorporated into polymers to create materials with enhanced thermal stability and gas-capture capabilities. lifechemicals.com As ligands in MOFs, they can lead to materials with tailored porosity for applications in gas storage and separation.
Biomedical Agents:
The primary biomedical potential of these compounds lies in their role as bioisosteres of carboxylic acids. This opens up the possibility of developing new drugs with improved properties across a wide range of therapeutic areas: rsc.org
Antihypertensives: Building on the success of Losartan, new tetrazole-based antihypertensive agents with improved efficacy or side-effect profiles could be developed.
Anti-infectives: The documented antibacterial and antiviral activities of tetrazoles suggest that novel antibiotics and antiviral drugs could be discovered within this class of compounds. nih.gov
Anticancer Agents: The potential for anticancer activity warrants further investigation, with the aim of developing new chemotherapeutic agents. anjs.edu.iq
Below is a table summarizing the potential applications and the key structural features that enable them.
| Potential Application Area | Key Structural Feature | Rationale |
| Medicinal Chemistry | Tetrazole Ring | Bioisostere of carboxylic acid, enhancing metabolic stability and biological activity. lifechemicals.comnih.gov |
| Liquid Crystals | Elongated Molecular Shape | The rigid aromatic core and flexible alkyl chain can promote the formation of mesophases. nih.gov |
| Metal-Organic Frameworks | Nitrogen-rich Tetrazole Ring | Acts as an effective coordinating ligand for metal ions. lifechemicals.comresearchgate.net |
| Energetic Materials | High Nitrogen Content of Tetrazole | Contributes to a high energy of formation. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
